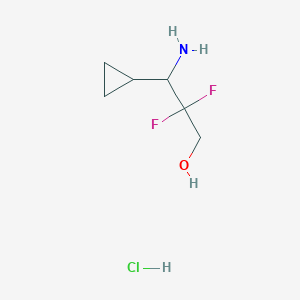

3-AMINO-3-CYCLOPROPYL-2,2-DIFLUOROPROPAN-1-OL HYDROCHLORIDE

Description

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is a structurally unique compound characterized by a cyclopropyl group at the third carbon, two fluorine atoms at the second carbon, an amino group at the third carbon, and a hydroxyl group at the first carbon, with a hydrochloride counterion enhancing its solubility and stability. This compound is primarily used in pharmaceutical research and development, as evidenced by its inclusion in specialized catalogs for investigational applications .

Propriétés

IUPAC Name |

3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFJPVZJQSEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(CO)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride typically involves the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and quality of the product. The compound is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized as a curing agent, catalyst, and additive in various industrial processes.

Mécanisme D'action

The mechanism of action of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related molecules identified in the literature:

Key Comparative Analysis

Hydroxyl vs. Ester Functional Groups

The target compound’s hydroxyl group contrasts with the ester group in its ethyl ester analogue (Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride). This difference could make the ester analogue a prodrug candidate, requiring enzymatic cleavage for activation .

Cyclopropyl vs. Phenyl Substituents

Replacing the cyclopropyl group with a phenyl ring (as in Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride) introduces distinct electronic and steric effects. The phenyl group’s planar structure and π-electron system may enhance interactions with aromatic residues in biological targets, while the cyclopropyl ring’s rigidity could reduce conformational flexibility, influencing binding specificity .

Halogenation Patterns

The target compound’s difluorinated carbon is shared with analogues like the cyclopropanecarboxylic acid derivatives (). Fluorination typically enhances metabolic stability and electronegativity, while chlorination (e.g., in derivatives) may increase molecular weight and alter reactivity .

Salt Form Considerations

Hydrochloride salts (common in the target compound and its analogues) improve crystallinity and aqueous solubility compared to free bases. For instance, ortho-toluidine hydrochloride () demonstrates enhanced stability in solid form, a property likely shared by the target compound .

Research Implications and Limitations

The cyclopropyl and fluorine motifs align with trends in kinase inhibitor and antiviral drug design, where such groups optimize target engagement and pharmacokinetics . However, the absence of explicit bioavailability or toxicity data in the reviewed sources necessitates further empirical study.

Activité Biologique

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is a compound with significant biological activity, primarily studied for its potential as a chemical probe in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- IUPAC Name : (R)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride

- Molecular Formula : C6H12ClF2NO

- Molecular Weight : 187.62 g/mol

- CAS Number : 2287237-26-5

- Purity : Typically around 95% to 97% depending on the source .

Research indicates that 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride acts as an inhibitor of the BCL6 protein, which is implicated in various types of cancer. BCL6 is a transcriptional repressor that plays a crucial role in the regulation of cell proliferation and survival. Inhibition of BCL6 can lead to antiproliferative effects in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against BCL6, with IC50 values reported as low as 4.8 nM. This suggests a strong affinity for the target protein and indicates potential for therapeutic applications in oncology .

In Vivo Studies

In vivo studies conducted on xenograft models have shown that sustained dosing of the compound can maintain effective plasma concentrations over extended periods. For example, dosing at 50 mg/kg resulted in free plasma concentrations remaining above the calculated DC50 levels for over 24 hours, indicating its potential efficacy in therapeutic settings .

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride demonstrated significant reductions in cell viability in BCL6-high cancer cell lines. The study utilized various concentrations of the compound over different time periods to assess its effectiveness:

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies revealed that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The half-life was measured at approximately 12 hours following intravenous administration in murine models. This profile supports its potential for further development into a therapeutic agent .

Q & A

Q. Basic Research Focus

- NMR Analysis : H and F NMR are critical. The cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm, while the difluoromethyl group shows a triplet () near δ 4.8 ppm .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; the hydrochloride salt’s crystal lattice often stabilizes via NH···Cl hydrogen bonds .

Advanced Consideration : Dynamic NMR (DNMR) can assess conformational flexibility of the cyclopropane ring under varying temperatures .

What experimental strategies mitigate instability of the hydrochloride salt under humid or high-temperature conditions?

Q. Basic Research Focus

- Hygroscopicity Management : Store under inert gas (argon) with desiccants (silica gel). Lyophilization reduces water content to <0.1% w/w .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C. Avoid prolonged heating above 100°C during synthesis .

Advanced Consideration : Co-crystallization with stabilizing counterions (e.g., tartrate) improves shelf life, as demonstrated in related cyclopropylamine salts .

How do researchers design in vitro assays to evaluate the biological activity of this compound, particularly in cancer models?

Q. Advanced Research Focus

- Target Identification : Molecular docking studies suggest potential binding to kinases (e.g., MAPK) due to the cyclopropane’s rigid structure .

- Cell Viability Assays : Use cancer cell lines (e.g., HCT-116) with IC measurements. Pre-treat cells with efflux pump inhibitors (e.g., verapamil) to account for transporter-mediated resistance .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust fluorine substituents to prolong half-life .

What analytical methods resolve contradictions in reported solubility data for this compound?

Advanced Research Focus

Discrepancies in solubility (e.g., 12 mg/mL in water vs. 5 mg/mL in DMSO) arise from polymorphic forms:

- Powder X-ray Diffraction (PXRD) : Identifies crystalline vs. amorphous phases. Amorphous forms exhibit 2–3× higher solubility .

- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity-induced phase changes. Humidity >60% triggers recrystallization, reducing solubility .

Methodological Fix : Standardize solvent equilibration (24 hrs at 25°C) and use USP dissolution apparatus for reproducibility .

What are the best practices for derivatizing this compound to enhance its bioavailability in preclinical studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce ester groups at the hydroxyl moiety (e.g., acetyl or pivaloyl esters) to improve membrane permeability. Hydrolysis in plasma regenerates the active form .

- Salt Screening : Compare hydrochloride with mesylate or phosphate salts. Phosphate salts show 30% higher C in rodent pharmacokinetic studies .

- Lipid Nanoparticle Encapsulation : Use microfluidics to prepare 100–150 nm particles, achieving >90% encapsulation efficiency and sustained release over 72 hrs .

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) penetration. The cyclopropane ring’s rigidity reduces passive diffusion, necessitating active transport modifications .

- QSAR Models : Correlate fluorine substitution patterns with clearance rates. Difluoromethyl groups reduce metabolic clearance by 40% compared to monofluorinated analogs .

- ADMET Prediction : Tools like SwissADME validate logP (1.8–2.2) and polar surface area (60–70 Ų) for optimal oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.